molecular formula C10H12O2 B079980 1-Butanone, 3-hydroxy-1-phenyl- CAS No. 13505-39-0

1-Butanone, 3-hydroxy-1-phenyl-

Cat. No. B079980
CAS RN: 13505-39-0
M. Wt: 164.2 g/mol
InChI Key: IKOAVSIGNGDTNP-UHFFFAOYSA-N
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Description

1-Butanone, 3-hydroxy-1-phenyl- is a chemical compound with various applications in scientific research. Its synthesis, molecular structure, chemical reactions, and properties have been extensively studied.

Synthesis Analysis

  • The synthesis of 1-Butanone, 3-hydroxy-1-phenyl- involves several chemical processes. Charanya et al. (2023) describe the optimization of this compound using the Density Functional Theory (DFT) with the B3LYP method, providing insights into molecular geometry and bond lengths (Charanya et al., 2023).
  • Other methods include the enantioselective synthesis of its stereoisomers, as investigated by Tian et al. (2011), using Shi's asymmetric epoxidation or Sharpless asymmetric dihydroxylation (Tian et al., 2011).

Molecular Structure Analysis

  • The molecular structure of 1-Butanone, 3-hydroxy-1-phenyl- has been analyzed through various computational methods. Charanya et al. (2023) conducted a study using natural bond orbital (NBO) analysis and time-dependent (TD)-DFT analysis to understand its structure parameters (Charanya et al., 2023).

Chemical Reactions and Properties

  • The compound exhibits unique chemical reactions. For instance, Lixin (2008) demonstrated the catalytic reduction of benzoyl acetone to 3-hydroxy-1-phenyl-1-butanone using microorganism cells (Lixin, 2008).

Physical Properties Analysis

  • The physical properties of 1-Butanone, 3-hydroxy-1-phenyl- include aspects like boiling point, melting point, and solubility. These properties are crucial for its application in various scientific fields.

Chemical Properties Analysis

  • Its chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are important for researchers. The studies by Charanya et al. (2023) and Lixin (2008) contribute to understanding these aspects (Charanya et al., 2023); (Lixin, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 2-Butanone, indicates that it is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAVSIGNGDTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanone, 3-hydroxy-1-phenyl-

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